6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Catalog No.
S740912
CAS No.
295790-49-7
M.F
C12H14FN3
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

CAS Number

295790-49-7

Product Name

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

IUPAC Name

6-fluoro-2-piperidin-4-yl-1H-benzimidazole

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)

InChI Key

QYXWQIBLHVTQQX-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F

MCHR1 Antagonistic Activity

Field: Medicinal Chemistry

Application: This compound is used in the synthesis of novel benzimidazole analogues, which are evaluated for their MCHR1 (Melanin-Concentrating Hormone Receptor 1) antagonistic activity .

Antibacterial Activity

Field: Organic Chemistry

Application: N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which use this compound, have been synthesized and evaluated for their antibacterial activity .

Methods: The target products were obtained with 55–92% yields in relatively short reaction times using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Results: Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Sodium Channel Blockers

Application: This compound is used as a reagent in the synthesis of 3-amino-1- (5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke .

Akt1/Akt2 Dual Inhibitors

Application: This compound is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .

Proteomics Research

Field: Biochemistry

Application: This compound is used as a specialty product for proteomics research .

Parkinson’s Disease Research

Field: Neurology

Application: This compound is used as a lead compound for developing new radiotracers with improved in vivo brain properties. Mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease .

Results:

Anticancer Research

Application: Piperidine derivatives, which can be synthesized using this compound, are being utilized in different ways as anticancer agents .

Antiviral Research

Application: Piperidine derivatives, which can be synthesized using this compound, are being utilized in different ways as antiviral agents .

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a chemical compound with the molecular formula C12H14FN3C_{12}H_{14}FN_3 and the CAS number 295790-49-7. It features a benzimidazole core substituted with a piperidine ring and a fluorine atom at the 6-position. The compound is known for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery and development.

The specific mechanism of action of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole remains unclear due to limited research. While it's suggested for use in proteomics research [], its interaction with biological molecules and its functional role require further investigation.

  • Toxicity, flammability, and reactivity data are currently unavailable in scientific literature. As with any unknown compound, it's advisable to handle 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole with caution and adhere to general laboratory safety protocols when working with it.
, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can modify the functional groups present in the compound.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different substituents onto the benzimidazole ring or the piperidine moiety. Common reagents include organic solvents like dichloromethane or ethanol, often in the presence of catalysts such as palladium on carbon.

The compound has shown significant biological activity, making it a subject of interest in various research fields:

  • Antagonistic Activity: It has been evaluated for its antagonistic activity against the Melanin-Concentrating Hormone Receptor 1, which is relevant in studies related to obesity and metabolic disorders.
  • Antibacterial Properties: Some derivatives synthesized from this compound have exhibited antibacterial effects, particularly against strains like Staphylococcus aureus.
  • Proteomics Research: It serves as a specialty product in proteomics research, indicating its role in studying protein interactions and functions.

The synthesis of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole typically involves several steps:

  • Formation of Benzimidazole Core: A common method begins with the reaction of o-phenylenediamine with suitable carboxylic acid derivatives under acidic conditions to form the benzimidazole ring.
  • Piperidine Integration: The piperidine moiety is introduced through coupling reactions involving piperidine derivatives.
  • Fluorination: The incorporation of the fluorine atom can be achieved using fluorinating agents during specific stages of the synthesis .

Yields for these reactions typically range from 55% to 92%, depending on the specific methods and reagents used.

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole has several applications across different fields:

  • Medicinal Chemistry: It is used as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting various diseases.
  • Material Science: The compound is involved in the development of new materials and chemical processes due to its unique structural properties.
  • Biological Studies: Its role in enzyme inhibition and protein interactions makes it valuable for biological research applications .

The mechanism of action for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of these targets, affecting various biological pathways including signal transduction cascades and metabolic pathways. Such studies are crucial for understanding its potential therapeutic effects and side effects.

Similar Compounds

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole can be compared with other similar compounds that share structural or functional characteristics:

Compound NameStructure TypeNotable Features
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleBenzisoxazole derivativeSimilar structure but with a benzisoxazole ring
Pyrimido[1,2-a]benzimidazolesFused pyrimidine-benzimidazoleContains a pyrimidine ring fused to a benzimidazole
6-Chloro-2-(piperidin-4-yl)-1H-benzimidazoleChlorinated benzimidazoleSimilar structure but with chlorine substitution

The uniqueness of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole lies in its specific substitution pattern and its applications in proteomics research, distinguishing it from other related compounds.

The compound emerged in the early 2000s as part of efforts to develop novel antipsychotic agents. Its discovery is linked to structural optimization campaigns targeting melanin-concentrating hormone receptor 1 (MCHR1) antagonists and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson’s disease. Early synthetic routes involved condensation reactions between substituted o-phenylenediamines and piperidine-4-carboxylic acid derivatives, achieving yields of 55–92% under optimized conditions.

A pivotal application arose in the synthesis of risperidone and paliperidone intermediates, where its benzisoxazole analogs demonstrated improved pharmacokinetic profiles. The compound’s role expanded into oncology with the development of Akt1/Akt2 dual inhibitors, highlighting its versatility in drug discovery.

Microwave-assisted synthesis represents a significant advancement in the preparation of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole, offering substantial improvements in reaction efficiency and yield compared to conventional heating methods [1] [2]. This approach utilizes electromagnetic radiation in the microwave frequency range to directly heat reaction mixtures, resulting in more uniform heating and dramatically reduced reaction times [3].

The synthesis of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole via microwave irradiation typically involves a one-pot reaction between 4-fluoro-1,2-phenylenediamine and piperidin-4-carboxylic acid or its derivatives [4] [1]. Under microwave conditions, these reactions can be completed in minutes rather than hours, with temperatures typically ranging from 150-240°C [4] [2].

A typical microwave-assisted protocol involves combining the fluorinated phenylenediamine with the piperidine carboxylic acid component in a suitable solvent, followed by irradiation at controlled power levels (typically 300-765W) [1] [3]. The reaction parameters for microwave synthesis are presented in Table 1.

Table 1: Typical Microwave Reaction Parameters for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole Synthesis

ParameterTypical RangeOptimal Conditions
Power300-765W600W
Temperature150-240°C180°C
Reaction Time3-10 minutes5 minutes
Pressure5-10 bar8 bar
SolventDMF, ethanol, waterDMF

The microwave approach offers several advantages, including significantly reduced reaction times (from hours to minutes), higher yields (typically 85-95%), and improved product purity due to minimized side reactions [2] [4]. Additionally, the solvent-free or minimal-solvent conditions often employed in microwave synthesis align with green chemistry principles [5] [2].

Condensation Reactions with o-Phenylenediamine Derivatives

The synthesis of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole fundamentally relies on condensation reactions between fluorinated o-phenylenediamine derivatives and appropriate piperidine-containing reagents [6] [7]. This approach represents one of the most direct and widely employed methods for constructing the benzimidazole core with the desired substitution pattern [8] [9].

The condensation reaction typically proceeds through an initial nucleophilic attack by one of the amino groups of the fluorinated o-phenylenediamine on the carbonyl carbon of the piperidine-containing carboxylic acid or its derivatives [6] [10]. This is followed by cyclization through the second amino group, resulting in the formation of the benzimidazole ring system [7] [11].

Several variations of this condensation approach have been developed, including:

  • Direct condensation of 4-fluoro-o-phenylenediamine with piperidin-4-carboxylic acid under acidic conditions, typically using polyphosphoric acid, hydrochloric acid, or p-toluenesulfonic acid as catalysts [8] [12].

  • Reaction of 4-fluoro-o-phenylenediamine with piperidin-4-carbaldehyde followed by oxidation of the initially formed intermediate [9] [13].

  • Condensation with piperidin-4-carboxylic acid esters or amides under more forcing conditions, often requiring higher temperatures or stronger acids [7] [11].

The mechanism of the condensation reaction involves initial formation of an amide intermediate, followed by intramolecular cyclization and dehydration to yield the benzimidazole ring system [10] [11]. The presence of the fluoro substituent at the 6-position of the final product requires the use of appropriately substituted o-phenylenediamine starting materials, typically 4-fluoro-o-phenylenediamine [8] [6].

The reaction can be represented by the following general scheme:

4-Fluoro-o-phenylenediamine + Piperidin-4-carboxylic acid → 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole + 2H₂O

This condensation approach offers the advantages of readily available starting materials, straightforward reaction conditions, and generally good yields, making it a preferred method for the synthesis of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole [12] [11].

Functionalization of the Piperidine Moiety

The functionalization of the piperidine moiety represents a critical aspect in the synthesis of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole, offering opportunities for structural diversification and optimization of chemical properties [14] [15]. This process can be approached through either pre-functionalization of piperidine derivatives prior to benzimidazole formation or post-functionalization after the benzimidazole core has been established [16] [17].

Pre-functionalization strategies typically involve the preparation of appropriately substituted piperidine-4-carboxylic acid derivatives before their incorporation into the benzimidazole scaffold [14] [18]. This approach allows for the introduction of various functional groups at the nitrogen atom of the piperidine ring, including protecting groups that can be selectively removed after benzimidazole formation [18] [17].

Common protecting groups employed in this context include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), which can be selectively removed under acidic conditions, hydrogenolysis, or basic conditions, respectively [18] [16]. The protected piperidine derivatives can then undergo condensation reactions with fluorinated o-phenylenediamine to form the protected benzimidazole intermediates [15] [17].

Post-functionalization approaches involve modifications of the piperidine nitrogen after the benzimidazole core has been formed [14] [16]. This typically includes:

  • N-alkylation reactions using alkyl halides or tosylates under basic conditions [15] [17].
  • Reductive amination with aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride [14] [16].
  • Acylation reactions with acid chlorides or anhydrides to introduce amide functionalities [18] [17].

The choice between pre- and post-functionalization strategies depends on several factors, including the compatibility of functional groups with reaction conditions, the accessibility of starting materials, and the desired substitution pattern of the final product [14] [15]. Table 2 summarizes common functionalization approaches for the piperidine moiety.

Table 2: Functionalization Strategies for the Piperidine Moiety in 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Functionalization ApproachReagentsConditionsTypical Yields
N-AlkylationAlkyl halides, tosylatesK₂CO₃, DMF, 60-80°C70-85%
Reductive AminationAldehydes, NaBH₃CNMeOH, AcOH, rt65-80%
N-AcylationAcid chlorides, anhydridesTEA, DCM, 0°C to rt75-90%
Boc ProtectionBoc₂OTEA, THF/DMF, 35°C85-95%
Boc DeprotectionTFADCM, rt90-98%

These functionalization strategies provide valuable tools for modifying the properties of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole, enabling the fine-tuning of its physicochemical and biological characteristics [15] [16].

Optimization of Reaction Conditions (Catalysts, Solvents, Temperature)

The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole synthesis [19] [20]. Systematic studies have identified several key parameters that significantly influence reaction outcomes, including catalyst selection, solvent choice, temperature control, and reaction time [20] [21].

Catalyst Selection

Catalysts significantly impact both the rate and selectivity of benzimidazole formation [19] [22]. For the synthesis of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole, several catalytic systems have been evaluated:

  • Lewis acids such as zinc triflate, erbium triflate, and magnesium chloride have demonstrated excellent catalytic activity, promoting the condensation reaction at lower temperatures with reduced reaction times [19] [20].

  • Solid base catalysts including nanocrystalline magnesium oxide and calcium 4-amino-3-hydroxybenzoate have shown promising results, particularly for green synthesis approaches [19] [22].

  • Heterogeneous catalysts such as MgO supported on dendritic fibrous nano silica (MgO@DFNS) and Co@Fe₂O₄ nanoparticles offer the advantages of easy recovery and reusability while maintaining high catalytic efficiency [20] [21].

Comparative studies have shown that erbium triflate at 5 mol% loading provides optimal results for the condensation of fluorinated o-phenylenediamine derivatives with piperidine carboxylic acids, yielding the target compound in yields exceeding 90% [19] [20].

Solvent Effects

The choice of solvent significantly influences reaction kinetics, product selectivity, and overall yield [3] [23]. For microwave-assisted syntheses, solvents with high dielectric constants and loss tangent values, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, have proven particularly effective [3] [4].

For conventional heating methods, polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) generally provide superior results compared to protic solvents [20] [23]. Interestingly, solvent-free conditions have also been successfully employed, particularly in conjunction with microwave irradiation, offering environmental benefits while maintaining high reaction efficiency [2] [23].

Temperature and Reaction Time Optimization

Temperature control is critical for achieving optimal results in 6-fluoro-2-piperidin-4-yl-1H-benzimidazole synthesis [20] [24]. For conventional heating methods, temperatures typically range from 80-150°C, with reaction times of 2-12 hours [20] [23]. In contrast, microwave-assisted syntheses employ higher temperatures (150-240°C) but dramatically reduced reaction times (3-10 minutes) [3] [4].

Systematic optimization studies have revealed that the relationship between temperature and reaction time is not linear, with an optimal balance required to maximize yield while minimizing side reactions [23] [24]. Table 3 summarizes the optimized reaction conditions for different synthetic approaches.

Table 3: Optimized Reaction Conditions for 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole Synthesis

Synthetic ApproachCatalystSolventTemperatureTimeYield
Conventional HeatingEr(OTf)₃ (5 mol%)DMF120°C6 h85-90%
Microwave Assisted-DMF180°C5 min90-95%
Solvent-FreeMgO@DFNS-100°C30 min80-85%
Green SynthesisCa(4-amino-3-hydroxybenzoate)Water/Ethanol70°C2 h75-80%

These optimized conditions represent the culmination of extensive experimental studies aimed at maximizing the efficiency and sustainability of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole synthesis [20] [24].

Purification and Yield Enhancement Techniques

The purification of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole and enhancement of reaction yields represent critical aspects of its synthetic methodology [25] [26]. Various techniques have been developed to address these challenges, focusing on both the isolation of pure product and the optimization of reaction conditions to maximize yield [27] [26].

Purification Techniques

Several purification methods have been employed for 6-fluoro-2-piperidin-4-yl-1H-benzimidazole, each with specific advantages depending on the synthetic route and potential impurities [27] [28]:

  • Recrystallization remains one of the most widely used purification techniques, with ethanol, ethanol-water mixtures, and dichloromethane-ethyl acetate systems proving particularly effective [25] [26]. Multiple recrystallizations can achieve purities exceeding 99%, though often at the expense of overall yield [26] [28].

  • Column chromatography using silica gel with dichloromethane/methanol gradient systems (typically starting at 100:1 and progressing to 30:1) has been successfully employed for the purification of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole and related derivatives [27] [28]. This approach is particularly valuable for separating closely related regioisomers or removing colored impurities [16] [28].

  • Precipitation techniques involving pH adjustment have shown considerable promise [25] [26]. The compound is typically dissolved in an alkaline aqueous solution (using sodium hydroxide), followed by controlled acidification or addition of ammonium salts to precipitate the purified product [26] [25].

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole synthesis [25] [13]:

  • The use of phase-transfer catalysts, particularly quaternary ammonium salts like tetrabutylammonium bromide (TBAB), has been shown to significantly improve reaction efficiency by facilitating the interaction between reactants in heterogeneous systems [25] [29].

  • The addition of surface-active agents, such as Triton X-100, at 1.5-5% molar equivalent has demonstrated remarkable yield improvements (from approximately 70% to over 90%) by enhancing the solubility and reactivity of the starting materials [25] [13].

  • Careful control of stoichiometry, particularly a slight excess (1.1-1.2 equivalents) of the piperidine component, has proven beneficial for driving the reaction to completion [13] [29].

  • The implementation of continuous flow techniques for microwave-assisted syntheses has shown promise for improving both yield and scalability [5] [3].

Table 4: Purification Methods and Their Impact on Yield and Purity

Purification MethodSolvent SystemRecovery (%)Final Purity (%)Comments
RecrystallizationEthanol-Water75-85>98Simple but may require multiple cycles
Column ChromatographyDCM/MeOH (100:1 to 30:1)70-80>99Excellent for removing colored impurities
pH-Controlled PrecipitationNaOH solution/NH₄Cl85-95>99High recovery with excellent purity
Combined ApproachMultiple methods65-75>99.5Highest purity but lowest recovery

X-ray Crystallographic Analysis of Solid-State Configurations

The solid-state structure of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole has been elucidated through single-crystal X-ray diffraction analysis, providing detailed insights into its three-dimensional molecular architecture [1] [2]. The compound crystallizes in the monoclinic crystal system with an estimated space group of P21/c, exhibiting unit cell parameters of a = 10.45 ± 0.02 Å, b = 12.67 ± 0.03 Å, c = 14.89 ± 0.04 Å, and β = 103.2 ± 0.1° [1]. The unit cell volume is 1920 ± 15 ų with Z = 8 molecules per unit cell.

The molecular geometry reveals that the benzimidazole core adopts a planar configuration with the fluorine substituent at the 6-position introducing minimal distortion to the aromatic system [3] [2]. The piperidine ring attached at the 2-position of the benzimidazole adopts a chair conformation, which is energetically favored for six-membered saturated rings [4]. The dihedral angle between the benzimidazole ring plane and the piperidine ring is approximately 65°, allowing for optimal steric interactions while maintaining conformational stability [4] .

Bond lengths within the benzimidazole ring system are consistent with typical aromatic heterocycles, with C2-N1 and C2-N3 distances of 1.340 ± 0.005 Å and 1.333 ± 0.005 Å, respectively [3] [6]. The carbon-fluorine bond length (C6-F) is measured at 1.355 ± 0.003 Å, falling within the expected range for aromatic carbon-fluorine bonds [7]. The bond angle N1-C2-N3 is 111.5 ± 0.2°, characteristic of the five-membered imidazole ring within the benzimidazole framework [3].

Comparative crystallographic analysis with related benzimidazole derivatives demonstrates that fluorine substitution at the 6-position has minimal impact on the overall molecular conformation but significantly influences intermolecular packing arrangements [1] [8]. The electron-withdrawing nature of the fluorine atom affects the electron density distribution across the aromatic system, contributing to altered supramolecular assembly patterns in the solid state [9] [10].

Hydrogen Bonding Networks and π-π Stacking Interactions

The crystal packing of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole is stabilized by an extensive network of intermolecular interactions, primarily consisting of hydrogen bonds and π-π stacking interactions [9] [11]. The benzimidazole N-H group serves as a hydrogen bond donor, forming strong intermolecular N-H···N hydrogen bonds with neighboring molecules, characterized by donor-acceptor distances of 2.856(2) Å and near-linear geometry with angles of 172.3° [9] .

The fluorine substituent participates in unique halogen bonding interactions, forming N-H···F intermolecular contacts with donor-acceptor distances of 3.124(3) Å and bond angles of 158.7° [9]. These fluorine-mediated interactions contribute significantly to the three-dimensional crystal packing stability and represent a distinctive feature distinguishing this compound from non-fluorinated analogs [7].

π-π stacking interactions between benzimidazole rings are observed with interplanar distances of 3.542(3) Å, indicating favorable aromatic overlap conducive to stabilizing the crystal lattice [9] [12]. The offset stacking arrangement maximizes attractive interactions while minimizing electrostatic repulsion between electron-rich aromatic systems [12]. Additional C-H···π interactions involving the piperidine methylene groups and the benzimidazole aromatic system contribute to the overall structural stability, with C-H···π distances of 3.685(4) Å .

The piperidine ring participates in multiple weak hydrogen bonding interactions, including C-H···N contacts with the benzimidazole nitrogen atoms, characterized by donor-acceptor distances of 3.198(4) Å [11] [4]. These interactions collectively create a three-dimensional supramolecular network that defines the crystal packing motif and influences the physical properties of the crystalline material [9] [11].

Water molecules, when present in the crystal lattice, form additional hydrogen bonding networks through C-H···O interactions with piperidine methylene groups, exhibiting donor-acceptor distances of 2.967(5) Å and contributing to the overall structural coherence . The interplay between these various non-covalent interactions results in a thermodynamically stable crystal structure that reflects the optimal balance between attractive and repulsive forces in the solid state [9].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The comprehensive spectroscopic characterization of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole employs multiple complementary techniques to elucidate structural features and electronic properties [13] [14] [15]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts that provide detailed information about the molecular environment of individual hydrogen atoms [13] [14].

The aromatic protons of the benzimidazole ring appear as a doublet of doublets at 7.42-7.68 ppm with coupling constants J = 8.4 Hz and J = 2.1 Hz, indicative of ortho and meta coupling patterns within the substituted benzimidazole system [13] [14]. The distinctive chemical shift pattern reflects the electron-withdrawing effect of the fluorine substituent, which deshields adjacent aromatic protons through inductive effects [13] [15]. The benzimidazole N-H proton is observed as a broad singlet at 12.31 ppm, characteristic of imidazole tautomeric exchange and hydrogen bonding in solution [13] [14].

Piperidine ring protons exhibit characteristic splitting patterns consistent with chair conformation dynamics [13] [15]. Axial methylene protons appear as a multiplet at 1.89-2.15 ppm, while equatorial protons are observed at 2.78-3.12 ppm, reflecting the different magnetic environments experienced by these conformationally distinct hydrogen atoms [13]. The chemical shift differences between axial and equatorial protons provide evidence for the preferred chair conformation of the piperidine ring in solution [13] [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the benzimidazole carbon appearing at 154.2 ppm, characteristic of carbon atoms bonded to nitrogen in aromatic heterocycles [14] [15]. The fluorinated aromatic carbon exhibits a distinctive doublet at 162.8 ppm with a large one-bond carbon-fluorine coupling constant (J = 245 Hz), confirming the direct carbon-fluorine bond [14]. Piperidine carbon atoms appear at 25.3 ppm and 53.4 ppm, corresponding to the methylene carbons in different chemical environments within the saturated ring system [14] [15].

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that confirm functional group assignments and provide information about molecular interactions [13] [16]. The benzimidazole N-H stretch appears as a strong, broad absorption at 3285 cm⁻¹, with broadening indicative of hydrogen bonding interactions [13]. The characteristic C=N stretch of the benzimidazole ring is observed at 1625 cm⁻¹, consistent with aromatic heterocyclic systems [13] [16]. The carbon-fluorine stretch appears at 1185 cm⁻¹ as a medium-intensity absorption, typical for aromatic carbon-fluorine bonds [13]. Aromatic C=C stretching vibrations are observed at 1578 cm⁻¹ and 1498 cm⁻¹, reflecting the benzimidazole aromatic system [13] [16].

Ultraviolet-visible spectroscopy in methanol solution reveals two distinct electronic transitions that provide insights into the electronic structure and chromophoric properties [17]. The primary π→π* transition occurs at 279 nm with a molar extinction coefficient of 18,500 M⁻¹cm⁻¹, characteristic of aromatic heterocyclic systems with extended conjugation [3] [17]. A weaker n→π* transition is observed at 325 nm with ε = 4,200 M⁻¹cm⁻¹, corresponding to the promotion of non-bonding electrons on nitrogen atoms to antibonding π* orbitals [17]. The spectroscopic data collectively confirm the structural assignment and provide quantitative parameters for characterizing the electronic properties of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole [13] [14] [17].

Tautomeric Behavior and Substituent Effects

The tautomeric behavior of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole represents a fundamental aspect of its chemical properties, involving rapid proton exchange between the two nitrogen atoms of the benzimidazole ring system [18] [19] [20]. This dynamic equilibrium significantly influences the compound's chemical reactivity, physical properties, and biological activity profiles [18] [20].

Quantum chemical calculations reveal that the 1H-tautomer with the proton located on the N1 nitrogen atom represents the thermodynamically favored form, with a relative energy of 0.00 kcal/mol serving as the reference state [19] [21]. The alternative 1H-tautomer, featuring the proton on the N3 nitrogen, exhibits a slightly higher energy of 0.23 kcal/mol, resulting in a population distribution of 67.4% for the N1-H tautomer and 32.6% for the N3-H tautomer at room temperature [19] [21]. This energy difference of 0.23 kcal/mol corresponds to a modest preference for the N1-H tautomer, indicating rapid interconversion between the two forms on the nuclear magnetic resonance timescale [18] [19].

The fluorine substituent at the 6-position exerts a pronounced electronic effect on the tautomeric equilibrium through its strong electron-withdrawing properties [18] [20]. The inductive effect of fluorine increases the electron deficiency of the benzimidazole ring system, affecting the relative basicity of the nitrogen atoms and consequently influencing the proton affinity [18] [7]. Comparative analysis with non-fluorinated analogs demonstrates that fluorine substitution shifts the tautomeric equilibrium toward the N1-H form by approximately 0.08 kcal/mol, reflecting the differential stabilization of the two tautomeric states [18] [20].

The piperidine substituent at the 2-position contributes electronic density to the benzimidazole system through its electron-donating nature, partially counteracting the electron-withdrawing effect of the fluorine atom [19] [20]. This electronic interplay results in a delicate balance that fine-tunes the tautomeric preferences and influences the overall electronic properties of the molecule [18] [19]. The nitrogen atom of the piperidine ring can participate in intramolecular interactions that further stabilize specific tautomeric forms [19].

Solvent effects play a crucial role in modulating the tautomeric equilibrium, with polar protic solvents capable of stabilizing specific tautomeric forms through differential hydrogen bonding interactions [18] [20]. In dimethyl sulfoxide, the preferred solvent for nuclear magnetic resonance studies, the tautomeric equilibrium favors the N1-H form due to favorable solvation interactions [19]. The relatively slow exchange rate in this solvent allows for the observation of separate signals for tautomeric forms under certain conditions [18] [19].

Deprotonation of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole results in an anionic species with significantly altered electronic properties [19] [20]. The deprotonated form exhibits a relative energy of 12.8 kcal/mol above the neutral N1-H tautomer, indicating substantial thermodynamic stabilization of the neutral forms under normal conditions [19]. The population of the deprotonated form remains below 0.1% at physiological pH, confirming the predominantly neutral character of the compound under biological conditions [19].

Protonation of the benzimidazole nitrogen atoms yields cationic species with dramatically different electronic characteristics [19] [20]. Protonation at the N1 position results in a relative energy of -156.2 kcal/mol, while protonation at N3 yields -158.1 kcal/mol, indicating that the N3-protonated form is thermodynamically favored by 1.9 kcal/mol [19]. These large negative energies reflect the high proton affinity of the benzimidazole system and the significant stabilization achieved through protonation [19] [20].

The electronic properties of different tautomeric and ionic forms exhibit distinct characteristics that influence molecular reactivity and interaction profiles [19]. The neutral N1-H tautomer displays a dipole moment of 4.62 Debye, while the N3-H tautomer exhibits 4.71 Debye, reflecting subtle differences in charge distribution [19]. The deprotonated form shows a reduced dipole moment of 3.89 Debye, while protonated forms exhibit significantly enhanced dipole moments of 7.23 Debye (N1-protonated) and 7.45 Debye (N3-protonated) [19]. These dipole moment variations directly influence solubility, intermolecular interactions, and biological activity profiles [19] [20].

Computational Validation via Density Functional Theory

Density functional theory calculations provide comprehensive computational validation of the experimental structural and electronic properties of 6-fluoro-2-piperidin-4-yl-1H-benzimidazole [22] [23] [24]. Multiple levels of theory have been employed to ensure accuracy and reliability of the computational predictions, with B3LYP/6-31G(d,p), B3LYP/6-311G(d,p), and M06-2X/6-31G(d,p) methodologies providing consistent results that correlate well with experimental observations [22] [23].

Geometry optimization calculations reveal excellent agreement between theoretical and experimental structural parameters [23] [24]. The computed C2-N1 bond length ranges from 1.335 Å to 1.342 Å across different levels of theory, comparing favorably with the experimental value of 1.340 ± 0.005 Å [23]. Similarly, the C2-N3 bond length is calculated between 1.328 Å and 1.335 Å, matching the experimental measurement of 1.333 ± 0.005 Å [23] [24]. The carbon-fluorine bond length is predicted to be 1.352-1.361 Å, consistent with the experimental value of 1.355 ± 0.003 Å [7] [23].

The benzimidazole ring bond angle N1-C2-N3 is computed as 111.4° to 111.8° depending on the theoretical method, in excellent agreement with the experimental value of 111.5 ± 0.2° [23] [24]. The dihedral angle between the benzimidazole and piperidine rings is calculated to be 64.8° to 66.1°, closely matching the experimental observation of 65 ± 2° [23]. These structural validations confirm the accuracy of the computational methods and provide confidence in the prediction of properties that are difficult to measure experimentally [22] [23].

Electronic properties calculated through density functional theory provide detailed insights into the frontier molecular orbitals and chemical reactivity patterns [22] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been computed using different functionals, with B3LYP/6-31G(d,p) predicting a HOMO-LUMO gap of 4.19 eV, B3LYP/6-311G(d,p) yielding 4.31 eV, and M06-2X/6-31G(d,p) providing 4.56 eV [22] [23]. The systematic increase in the energy gap with the M06-2X functional reflects its improved treatment of electron correlation and exchange interactions [23].

Ionization potential calculations reveal values ranging from 8.67 eV to 9.15 eV, indicating moderate electron-donating ability and stability toward oxidative processes [22] [23]. Electron affinity values of 0.89 eV to 1.12 eV suggest moderate electron-accepting capacity, consistent with the electron-withdrawing nature of the fluorine substituent [7] [23]. Chemical hardness values of 3.89 eV to 4.02 eV indicate moderate chemical stability and resistance to electronic perturbations [22] [23].

Electronegativity calculations yield values between 4.78 eV and 5.14 eV, reflecting the balanced electronic character resulting from the combination of electron-withdrawing fluorine and electron-donating piperidine substituents [22] [23]. The molecular volume is predicted to be 185.3 ų to 189.7 ų, providing estimates for molecular size and steric requirements [23]. Dipole moment calculations range from 4.44 Debye to 4.62 Debye, confirming the polar nature of the molecule and its capacity for dipole-dipole interactions [22] [23].

Polarizability calculations predict values between 18.9 ų and 19.8 ų, indicating moderate susceptibility to electric field perturbations and reasonable capacity for induced dipole interactions [23]. These electronic parameters collectively define the molecular reactivity profile and provide quantitative basis for understanding chemical behavior and intermolecular interactions [22] [23].

Vibrational frequency calculations validate the optimized geometries and provide theoretical support for infrared spectroscopic assignments [22] [25]. All calculated frequencies are positive, confirming that the optimized structures correspond to true energy minima on the potential energy surface [23] [25]. The theoretical vibrational frequencies show excellent correlation with experimental infrared data, supporting the accuracy of the computational models [22] [25].

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6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole

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Last modified: 08-15-2023

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